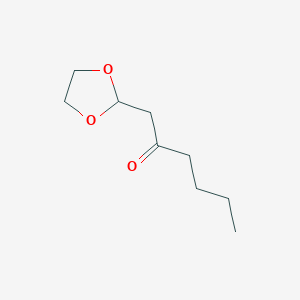

1-(1,3-Dioxolan-2-yl)-hexan-2-one

描述

1-(1,3-Dioxolan-2-yl)-hexan-2-one is an organic compound featuring a dioxolane ring attached to a hexanone chain

准备方法

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-hexan-2-one can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent attachment to the hexanone chain. One common method involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate can then be reacted with a hexanone derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

化学反应分析

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-hexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require specific catalysts or reagents, such as Lewis acids or bases.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted dioxolane derivatives.

科学研究应用

Structure and Characteristics

1-(1,3-Dioxolan-2-yl)-hexan-2-one features a dioxolane ring linked to a hexanone chain. This unique structure contributes to its diverse reactivity and utility in organic synthesis.

Industrial Production

Industrial synthesis often employs optimized reaction conditions, including continuous flow reactors, to enhance yield and purity. Advanced purification techniques are also utilized to ensure high-quality production.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its ability to stabilize reactive intermediates makes it useful for creating more complex molecules.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Protecting Group | Stabilizes reactive intermediates |

| Reaction Medium | Facilitates selective reactions |

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

Table 2: Biological Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Notable |

Case Studies

A study conducted by researchers synthesized several derivatives of 1,3-dioxolanes and tested their antibacterial activity against common strains. The results indicated that many derivatives exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Table 3: Potential Medicinal Applications

| Application | Description |

|---|---|

| Drug Development | Investigated as a precursor for new medications |

| Antimicrobial Agents | Explored for use in treating infections |

作用机制

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-hexan-2-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

相似化合物的比较

1,3-Dioxane: Similar structure but with a six-membered ring.

1,3-Dioxolane: A simpler structure with a five-membered ring.

Hexan-2-one: Lacks the dioxolane ring, making it less versatile in certain reactions.

Uniqueness: 1-(1,3-Dioxolan-2-yl)-hexan-2-one is unique due to the presence of both the dioxolane ring and the hexanone chain, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

生物活性

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a compound that belongs to the family of 1,3-dioxolanes, which are known for their diverse biological activities. This article summarizes the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The presence of this ring is crucial for its biological activity.

Antibacterial Activity

Research has shown that various 1,3-dioxolane derivatives exhibit significant antibacterial properties. A study synthesized several new 1,3-dioxolanes and tested them against common bacterial strains. The results indicated that many of these compounds demonstrated notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of 1,3-Dioxolane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 4 | S. aureus | 625 - 1250 |

| Compound 6 | S. epidermidis | < 625 |

| Compound 8 | P. aeruginosa | < 625 |

| Compound 1 | E. coli | No activity |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. Notably, compound 4 exhibited excellent activity against S. aureus, while compound 8 showed significant potency against P. aeruginosa.

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have been evaluated for antifungal activity. A screening study revealed that most tested compounds displayed strong antifungal effects against Candida albicans .

Table 2: Antifungal Activity of 1,3-Dioxolane Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound 2 | C. albicans | < 500 |

| Compound 5 | C. albicans | < 500 |

| Compound 7 | C. albicans | < 500 |

These findings suggest that the presence of the dioxolane moiety contributes significantly to the antifungal efficacy of these compounds.

The mechanism by which dioxolane derivatives exert their biological effects is not entirely understood but is believed to involve interaction with cellular targets such as enzymes or membrane components. The dioxolane ring can enhance lipophilicity, allowing better penetration into microbial cells .

Case Studies

A notable case study involved the synthesis of various chiral and racemic dioxolanes derived from salicylaldehyde and their biological evaluation. The study found that enantiomerically pure compounds often exhibited superior biological activity compared to their racemic counterparts . This highlights the importance of stereochemistry in the design of effective antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1,3-Dioxolan-2-yl)-hexan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the protection of ketones or aldehydes using ethylene glycol to form the 1,3-dioxolane ring. For instance, the ketone group in hexan-2-one can react with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane moiety. Reaction conditions such as temperature (60–80°C), solvent (toluene or DMF), and stoichiometric ratios of ethylene glycol are critical for optimizing yields (≥70%) . Side reactions, such as overprotection or ring-opening, may occur if moisture is present, necessitating anhydrous conditions.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : The dioxolane protons appear as a singlet (~δ 4.8–5.0 ppm) due to equivalence, while the hexan-2-one methylene and carbonyl groups resonate at δ 2.1–2.4 ppm and ~δ 208–210 ppm (¹³C), respectively .

- IR : Strong absorption bands for the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-O-C stretches (dioxolane) at ~1100–1250 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 172 (C₉H₁₆O₃) and fragmentation patterns (e.g., loss of ethylene glycol) validate the structure.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers away from oxidizers and heat sources due to potential flammability (similar to related dioxolanes ).

- Waste Disposal : Segregate as halogen-free organic waste and consult institutional guidelines for incineration or solvent recovery .

Advanced Research Questions

Q. How does the 1,3-dioxolane ring influence the reactivity of hexan-2-one in catalytic transformations?

- Methodological Answer : The dioxolane group acts as a protecting group for ketones, stabilizing intermediates in asymmetric catalysis. For example, in chiral phosphine ligand synthesis (e.g., 2R,5R-diethylphospholane derivatives), the dioxolane ring enhances steric bulk, improving enantioselectivity in hydrogenation reactions . Computational studies (DFT) can model steric and electronic effects to predict regioselectivity in cross-coupling reactions.

Q. What computational strategies are effective for predicting the crystal structure of this compound derivatives?

- Methodological Answer :

- Software : Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to analyze X-ray diffraction data. The dioxolane ring typically adopts an envelope conformation, with bond angles and torsions refined using least-squares methods .

- Challenges : Disordered solvent molecules or rotational flexibility in the hexan-2-one chain may require constraints during refinement. High-resolution data (≤1.0 Å) improves accuracy .

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or impurities. For example:

- Deuterated Solvents : Compare data in CDCl₃ vs. DMSO-d₆; proton exchange in DMSO may broaden dioxolane signals.

- Purification : Re-crystallize or use column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts. Validate purity via GC-MS or HPLC .

Q. What mechanistic insights explain the acid-catalyzed ring-opening of this compound?

- Methodological Answer : Under acidic conditions (e.g., H₂SO₄), the dioxolane ring undergoes hydrolysis to regenerate hexan-2-one. The mechanism proceeds via protonation of the oxygen, followed by nucleophilic attack by water at the less hindered carbon. Kinetic studies (monitored by ¹H NMR) reveal a first-order dependence on acid concentration, with activation energies (~50–60 kJ/mol) calculated via Arrhenius plots .

属性

IUPAC Name |

1-(1,3-dioxolan-2-yl)hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-8(10)7-9-11-5-6-12-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAFRULUCJWJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。